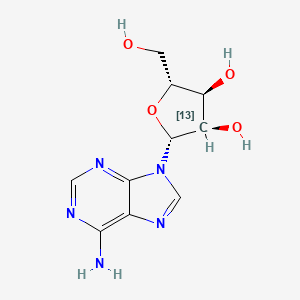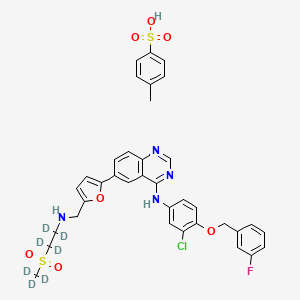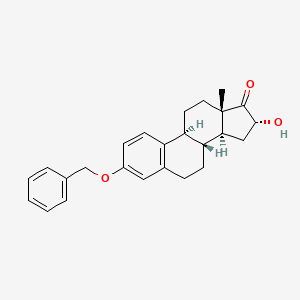
Methyl Mycophenolate-d6 (EP Impurity E)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Mycophenolate-d6 (EP Impurity E) is a deuterated form of Methyl Mycophenolate, which is a derivative of Mycophenolic Acid. This compound is often used as a reference standard in analytical chemistry and pharmaceutical research. The deuterium atoms in Methyl Mycophenolate-d6 replace hydrogen atoms, making it useful in various isotopic labeling studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Mycophenolate-d6 involves the incorporation of deuterium atoms into the Methyl Mycophenolate molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Deuteration: This involves the direct introduction of deuterium into the precursor molecules using deuterated reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of Methyl Mycophenolate-d6 typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure the efficient incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl Mycophenolate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert Methyl Mycophenolate-d6 into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl Mycophenolate-d6 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantification and structural elucidation.
Pharmaceutical Research: Employed in the study of drug metabolism and pharmacokinetics to trace the distribution and breakdown of Mycophenolate derivatives in biological systems.
Isotopic Labeling Studies: Utilized in various isotopic labeling experiments to investigate reaction mechanisms and pathways.
Biological Research: Helps in understanding the biological activity and interactions of Mycophenolate derivatives with cellular targets.
Wirkmechanismus
The mechanism of action of Methyl Mycophenolate-d6 involves its interaction with specific molecular targets and pathways. As a derivative of Mycophenolic Acid, it inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, making it useful in immunosuppressive therapies.
Vergleich Mit ähnlichen Verbindungen
Methyl Mycophenolate-d6 can be compared with other similar compounds such as:
Methyl Mycophenolate: The non-deuterated form, which lacks the isotopic labeling but has similar chemical properties.
Mycophenolic Acid: The parent compound, which is not methylated and has different pharmacokinetic properties.
Mycophenolate Mofetil: A prodrug of Mycophenolic Acid, which is used clinically for its immunosuppressive effects.
Uniqueness
The uniqueness of Methyl Mycophenolate-d6 lies in its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies.
Eigenschaften
CAS-Nummer |
1331643-25-4 |
|---|---|
Molekularformel |
C18H22O6 |
Molekulargewicht |
340.405 |
IUPAC-Name |
trideuteriomethyl (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+/i3D3,4D3 |
InChI-Schlüssel |
ZPXRQFLATDNYSS-DLIKDHNOSA-N |
SMILES |
CC1=C(C(=C(C2=C1COC2=O)O)CC=C(C)CCC(=O)OC)OC |
Synonyme |
(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid Methyl Ester-d6; Mycophenolic Acid Methyl Ester-d6; _x000B_EP Impurity E-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


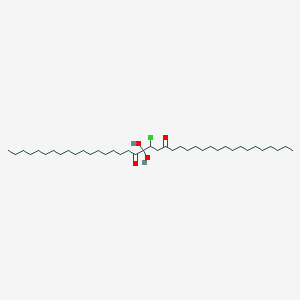

![2-[2-(Dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid](/img/structure/B583435.png)
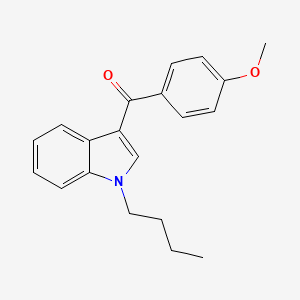
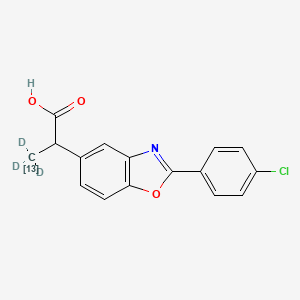
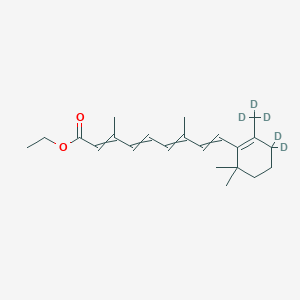
![1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B583440.png)
